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Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc

PROTAC Cereblon E3 ligase

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc (CAS 2435720-04-8, MW 631.67 Da, C₃₀H₄₁N₅O₁₀) is a synthetic E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN) ligand connected through a C4-amido exit vector to a 2-unit polyethylene glycol (PEG2) linker, which terminates in a tert-butyloxycarbonyl (Boc)-protected amine. It belongs to the class of immunomodulatory imide drug (IMiD)-derived PROTAC building blocks, serving as a key intermediate for assembling proteolysis-targeting chimeras that hijack the CRL4^CRBN E3 ubiquitin ligase for targeted protein degradation.

Molecular Formula C30H41N5O10
Molecular Weight 631.7 g/mol
Cat. No. B12432246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-C4-amido-PEG2-C2-NH-Boc
Molecular FormulaC30H41N5O10
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39)
InChIKeyPLPFXMANEVIMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc: A Modular Cereblon Ligand-Linker Conjugate for PROTAC Procurement


Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc (CAS 2435720-04-8, MW 631.67 Da, C₃₀H₄₁N₅O₁₀) is a synthetic E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN) ligand connected through a C4-amido exit vector to a 2-unit polyethylene glycol (PEG2) linker, which terminates in a tert-butyloxycarbonyl (Boc)-protected amine [1]. It belongs to the class of immunomodulatory imide drug (IMiD)-derived PROTAC building blocks, serving as a key intermediate for assembling proteolysis-targeting chimeras that hijack the CRL4^CRBN E3 ubiquitin ligase for targeted protein degradation [2]. The compound is commercially catalogued as Cereblon Ligand-Linker Conjugates 20 and E3 Ligase Ligand-Linker Conjugates 53, with typical purity specifications of ≥98% .

Why Generic Pomalidomide Linker Substitution Fails: Structural Determinants of PROTAC Performance for Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc


Generic substitution of PROTAC building blocks is scientifically unsound because degradation efficiency depends not merely on binary CRBN binding affinity but on the precise spatial and energetic relationships within the ternary complex (target-PROTAC-CRBN) . Subtle variations in linker length, attachment geometry, and terminal functional group protection directly alter ternary complex cooperativity, degradation kinetics, and neo-substrate selectivity [1]. The C4-amido exit vector of this compound orients the linker away from the CRBN binding pocket in a geometry that structural studies have shown to preserve strong CRBN engagement while projecting the warhead into solvent-exposed space, whereas C5 substitution can shift CRBN-binding orientation and modulate off-target degradation of neo-substrates such as IKZF1/3 [2]. The 2-unit PEG linker provides a defined spatial reach of approximately 8 atoms from the pomalidomide core, which is a critical parameter—homodimeric pomalidomide PROTAC studies have demonstrated that linker length variation by as few as 2 atoms can invert degradation selectivity between CRBN self-degradation and IKZF1 degradation [3]. Therefore, interchanging this compound with a thalidomide-based, lenalidomide-based, or different PEG-length analog without empirical validation risks loss of degradation activity or introduction of unwanted neo-substrate degradation.

Quantitative Differentiation Evidence: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc vs. Closest Analogs


Pomalidomide vs. Thalidomide CRBN Binding Affinity: 1.6-Fold Tighter Kd Supports Superior E3 Ligase Engagement

Pomalidomide exhibits a 1.6-fold tighter binding affinity for the CRBN-DDB1 complex compared to thalidomide. In competitive titration experiments using the human DDB1-CRBN complex, pomalidomide demonstrated a Ki of 156.6 nM, whereas thalidomide showed a Ki of 249.2 nM, and lenalidomide an intermediate Ki of 177.8 nM [1]. This quantitative difference in CRBN engagement provides a stronger thermodynamic driving force for ternary complex formation when pomalidomide is used as the E3-recruiting element instead of thalidomide in PROTAC design .

PROTAC Cereblon E3 ligase Binding affinity IMiD

C4-Amido Exit Vector vs. C5 Substitution: Preserved CRBN Binding Geometry for Consistent Ternary Complex Assembly

The C4 position on the pomalidomide isoindolinone ring is widely established as the most reliable attachment point for linker installation, as it typically maintains strong CRBN binding affinity and predictable ligand orientation in the solvent-exposed channel of the CRBN binding pocket . In contrast, C5 substitutions can shift CRBN-binding orientation more dramatically and modulate neo-substrate recruitment, potentially reducing off-target degradation of IKZF1/3 but requiring extensive empirical optimization [1]. The 'amido-C4-amido' linkage in this compound provides a rigid, planar amide bond directly at the exit vector, which structural evidence from the CRBN-pomalidomide-ZNF692 co-crystal structure (PDB 6H0G) shows projects the linker into an unobstructed solvent channel, minimizing steric clashes with the CRBN surface [2]. This is in contrast to O-linked or C5-linked conjugates, where the exit trajectory can introduce torsional constraints that alter ternary complex geometry.

PROTAC design Exit vector C4 substitution CRBN ligand Structure-activity relationship

PEG2 Linker Length: 8-Atom Reach Provides Defined Spatial Constraint vs. PEG4 (12+ Atoms) for Tighter Ternary Complex Control

The 2-unit PEG linker in Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc provides a linker span of approximately 8 atoms from the pomalidomide C4 position to the terminal Boc-protected amine. Systematic linker length studies in pomalidomide-based homo-PROTACs have demonstrated that linker length is a critical determinant of degradation selectivity: compound 15a with an 8-atom linker was identified as the most potent CRBN degrader with minimal remaining effect on IKZF1, whereas longer linkers exhibited weaker CRBN degradation capability and paradoxically more potent IKZF1 degradation [1]. In a separate PROTAC linker optimization study for p300/CBP degraders, a PEG4 linker (12+ atoms) was found to be most effective, while shorter linkers showed reduced degradation, demonstrating that the optimal linker length is target-dependent but that PEG2 occupies a distinct, shorter spatial window compared to the more commonly used PEG4 [2]. The PEG2-C2 combination in this compound specifically provides a balance of hydrophilic character (from PEG) and limited flexibility that favors applications where a compact ternary complex architecture is desired.

PROTAC linker PEG length Ternary complex Linker optimization Degradation efficiency

Boc-Protected Amine Terminal: Orthogonal Deprotection Enables Modular, High-Yield Conjugation vs. Free Amine or Azide-Terminated Analogs

The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc provides a critical synthetic advantage: it remains stable during multistep PROTAC assembly and can be selectively removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal a free primary amine for conjugation to carboxyl-containing target protein ligands via amide bond formation . This orthogonal protection strategy is explicitly highlighted in the MedChem toolbox for cereblon-directed PROTACs, where Boc-protected amines were identified as one of the preferred functional groups for modular PROTAC construction, alongside alkynes, chloroalkanes, and protected carboxylic acids [1]. In contrast, analogs with free amine termini (e.g., Pomalidomide-PEG2-C2-NH2) require immediate conjugation or risk uncontrolled side reactions during storage and handling, while azide-terminated analogs (e.g., Pomalidomide-PEG2-azide) are restricted to click chemistry conjugation pathways . The Boc strategy thus maximizes synthetic flexibility by allowing the same intermediate to be used for diverse conjugation chemistries after deprotection.

Boc protection PROTAC synthesis Amine conjugation Modular chemistry Solid-phase synthesis

Validated Degradation Potency: PEG2-Pomalidomide PROTACs Achieve Submicromolar Cellular Activity (BRD4 Degrader IC50 = 0.81 μM)

A closely related PROTAC constructed from Pomalidomide-PEG2-azide (differing only in the terminal functional group: azide vs. Boc-protected amine) demonstrated potent cellular activity. Compound 21, a BRD4-targeting PROTAC built on the pomalidomide-PEG2 scaffold, exhibited a BRD4 BD1 IC50 of 41.8 nM and inhibited THP-1 cell proliferation with an IC50 of 0.81 μM, representing a 4-fold improvement over the parent BRD4 inhibitor compound 6 [1]. This provides direct experimental validation that the pomalidomide-PEG2 linker architecture supports productive ternary complex formation and efficient target degradation in cells. In a separate study, a pomalidomide-PEG PROTAC targeting the pregnane X receptor (PXR) achieved a DC50 of 89 nM with Dmax of 82% in HepaRG cells , and a CDK6-targeting PROTAC built from Pomalidomide-PEG1-C2-N3 achieved a DC50 of 2.1 nM , collectively demonstrating that pomalidomide-PEG linker conjugates in the PEG1-PEG2 range consistently yield potent degraders across diverse target classes.

BRD4 degrader PROTAC efficacy Cellular activity THP-1 PEG2 linker

Purity Specification ≥98%: Quality Control Benchmark for Reproducible PROTAC Screening vs. Lower-Grade Alternatives

Commercial sources of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc specify purity of ≥98% (HPLC) , with some vendors offering ≥95% as an alternative grade . This purity threshold is functionally significant for PROTAC research because a recent study identified a cryptic impurity in pomalidomide-PEG-based PROTACs arising from nucleophilic acyl substitution competing with aromatic substitution during synthesis, which can co-elute with the desired product on HPLC and artificially boost apparent biological activity or overestimate DC50 values [1]. The study recommended taurine scavenging to minimize this contamination, underscoring that sub-95% purity lots may contain CRBN-competitive impurities that confound degradation assays. Procurement of ≥98% purity material with validated analytical certification (CoA) thus directly protects against false-positive degradation results that can derail PROTAC screening campaigns.

PROTAC quality control Purity specification Assay reproducibility Impurity interference

Optimal Application Scenarios for Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Modular, Multi-Conjugation Chemistry from a Single Intermediate

This compound is optimally deployed as a common intermediate for parallel PROTAC library synthesis. The Boc-protected amine can be deprotected to generate a free amine for amide coupling with diverse carboxyl-containing target protein ligands, or alternatively the Boc group can be retained for orthogonal protection strategies. This modularity, validated by the MedChem toolbox approach for cereblon-directed PROTACs [1], enables a single purchased lot to generate multiple PROTAC variants through divergent conjugation, reducing procurement complexity and cost compared to purchasing separate azide-, amine-, and carboxyl-terminated analogs. The demonstrated potency of PEG2-pomalidomide PROTACs (BRD4 IC50 = 0.81 μM; CDK6 DC50 = 2.1 nM; PXR DC50 = 89 nM) [2] provides confidence that the linker architecture supports productive degradation across target classes.

Compact Ternary Complex Design for Targets Requiring Short Linker Reach (≤8 Atoms)

When structural modeling or empirical screening indicates that a short linker span is required to achieve productive ternary complex geometry, the PEG2-C2 architecture of this compound provides an approximately 8-atom reach from the pomalidomide C4 position. This is supported by homo-PROTAC studies where an 8-atom linker (compound 15a) was identified as the optimal length for CRBN self-degradation with minimal off-target IKZF1 degradation, whereas longer linkers inverted the selectivity profile [3]. This compound is therefore the preferred procurement choice over Pomalidomide-PEG4-C2-NH2 or Pomalidomide-amido-C4-amido-C6-NH-Boc when the target protein's binding site is sterically proximal to the CRBN surface or when neo-substrate sparing is a design priority.

CRBN-Focused Degrader Campaigns Where Pomalidomide's 1.6-Fold Tighter Binding vs. Thalidomide Is Mechanistically Advantageous

For projects where maximizing CRBN engagement efficiency is critical—such as degrading targets with low ubiquitination susceptibility or in cell types with limiting CRBN expression—the pomalidomide core of this compound provides a Ki of 156.6 nM for CRBN-DDB1, which is 1.6-fold tighter than thalidomide (Ki = 249.2 nM) [4]. This thermodynamic advantage at the E3 recruitment step translates to more efficient ternary complex nucleation. Procurement of pomalidomide-based rather than thalidomide-based ligand-linker conjugates is therefore justified when binary CRBN engagement data or cellular CRBN expression levels suggest that E3 recruitment may be rate-limiting for degradation.

Quality-Controlled PROTAC Screening Where Impurity-Related Assay Artifacts Must Be Minimized

The documented risk of cryptic glutarimide-displaced impurities in pomalidomide-PEG conjugates, which can co-elute with the desired product and artificially distort DC50 measurements [5], makes procurement of ≥98% purity material with full analytical certification essential for reproducible PROTAC screening. This compound, available at ≥98% purity with CoA documentation from multiple vendors, provides the quality benchmark needed for quantitative structure-activity relationship (QSAR) studies and head-to-head degrader comparisons. Lower-purity alternatives risk introducing CRBN-competitive contaminants that can generate false-positive degradation signals, wasting screening resources and leading to erroneous SAR conclusions.

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